Home > Products > Screening Compounds P103691 > Vilanterol trifenatate
Vilanterol trifenatate - 503070-58-4

Vilanterol trifenatate

Catalog Number: EVT-254420
CAS Number: 503070-58-4
Molecular Formula: C44H49Cl2NO7
Molecular Weight: 774.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vilanterol trifenatate is a novel, long-acting β2-adrenoceptor (β2-AR) agonist characterized by a 24-hour duration of action. [] It belongs to the class of drugs known as long-acting beta2-agonists (LABAs) and is primarily investigated for its potential in managing respiratory diseases. [] While not marketed as a single-agent inhalation product, Vilanterol trifenatate is formulated in combination with other active pharmaceutical ingredients like fluticasone furoate and umeclidinium bromide in dry powder inhalers. [, ] These combination inhalers are studied for their efficacy in treating asthma and chronic obstructive pulmonary disease (COPD). [, , , ]

Overview

Vilanterol trifenatate is a long-acting beta-2 adrenergic receptor agonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is often administered in combination with umeclidinium bromide, enhancing bronchodilation and improving lung function. The compound is characterized by its high selectivity for beta-2 adrenergic receptors and prolonged action, making it effective for once-daily dosing.

Source

Vilanterol trifenatate is synthesized from vilanterol, which itself is derived from salmeterol, a well-known beta-2 agonist. The synthesis involves various chemical transformations to achieve the desired pharmacological properties. The compound is marketed under the brand name Anoro Ellipta, produced by GlaxoSmithKline Inc., and has undergone extensive clinical trials to assess its efficacy and safety in treating respiratory conditions .

Classification

Vilanterol trifenatate falls under the classification of bronchodilators, specifically as a long-acting beta-2 adrenergic agonist (LABA). This classification is crucial for its therapeutic application in respiratory diseases, where maintaining open airways is essential for patient health.

Synthesis Analysis

Methods

The synthesis of vilanterol trifenatate has been optimized through various methods to enhance yield and purity. Recent studies have demonstrated a competitive total of six steps with a yield of 57.9%, achieving greater than 99.9% purity in the final product .

Technical Details

  1. Starting Materials: The synthesis typically begins with triphenylacetic acid and other precursors derived from salmeterol.
  2. Key Steps:
    • A series of reactions involving condensation, reduction, and cyclization are performed.
    • The use of polar aprotic solvents such as dimethylformamide has been noted to improve reaction efficiency.
    • Crystallization techniques are employed to isolate the final product, enhancing purity and yield .
Molecular Structure Analysis

Structure

Vilanterol trifenatate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its chemical formula is C23H32Cl2N2O5C_{23}H_{32}Cl_2N_2O_5.

Data

  • Molecular Weight: 470.42 g/mol
  • Structural Features: The compound includes a benzodioxane moiety which plays a significant role in receptor binding and activity.
Chemical Reactions Analysis

Reactions

The synthesis involves several critical reactions:

  1. Condensation: Key intermediates are formed through condensation reactions involving chiral oxazolidinones.
  2. Reduction: Subsequent reduction steps are essential for forming the hydroxyl groups necessary for activity.
  3. Cyclization: Final steps involve cyclization to create the bicyclic structure characteristic of vilanterol trifenatate.

Technical Details

The reaction conditions are carefully controlled to avoid degradation and ensure high purity levels in the final product, with methodologies developed to minimize impurities during synthesis .

Mechanism of Action

Process

Vilanterol trifenatate exerts its effects by binding selectively to beta-2 adrenergic receptors located on bronchial smooth muscle cells. This binding leads to:

  • Activation of Adenylate Cyclase: This increases cyclic adenosine monophosphate levels within cells.
  • Smooth Muscle Relaxation: Elevated cyclic adenosine monophosphate promotes relaxation of bronchial smooth muscles, resulting in bronchodilation.

Data

Clinical studies have shown that vilanterol trifenatate provides significant improvements in lung function as measured by forced expiratory volume over one second (FEV1) compared to baseline measurements .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vilanterol trifenatate typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which is relevant for formulation development.

Chemical Properties

  • Stability: The compound exhibits stability under recommended storage conditions but may degrade when exposed to moisture or light.
  • pH Sensitivity: The activity may vary with changes in pH, necessitating careful formulation considerations during drug development.
Applications

Scientific Uses

Vilanterol trifenatate is primarily utilized in clinical settings for:

  • Chronic Obstructive Pulmonary Disease Management: It aids in improving airflow and reducing symptoms associated with COPD.
  • Asthma Treatment: As part of combination therapies, it helps manage asthma symptoms effectively.

Ongoing research continues to explore additional therapeutic applications and formulations that could enhance its efficacy or reduce side effects associated with long-term use .

Synthetic Chemistry and Molecular Design of Vilanterol Trifenatate

Rational Design of Ultra-Long-Acting β2-Adrenoceptor Agonists

Vilanterol trifenatate was engineered to achieve 24-hour bronchodilation through precise structural optimization targeting prolonged receptor interaction. Its design focuses on high β2-adrenoceptor (β2-AR) selectivity, with a subnanomolar binding affinity (pEC₅₀ = 10.37 ± 0.05) and >1,000-fold selectivity over β₁- and β₃-AR subtypes. This minimizes cardiac side effects (β₁) and lipolytic activity (β₃) [7] [6]. Key strategies included:

  • Extended side chain: A lipophilic hexyloxyethoxy tail anchors to an auxiliary exosite ("exo-site") near the β2-AR binding pocket, enabling slow dissociation [7].
  • Metabolic stabilization: Introduction of a dichlorophenyl ring reduces oxidative deactivation by cytochrome P450 enzymes compared to non-halogenated analogs [5].
  • Reassertion capability: After initial binding, vilanterol rapidly reassociates with β2-AR due to membrane partitioning, sustaining >22-hour activity in human tracheal tissue [7].

Table 1: Pharmacological Profile of Vilanterol vs. Reference β₂-Agonists

Compoundβ₂-AR pEC₅₀β₁/β₂ SelectivityFunctional Half-life (h)
Vilanterol10.37>1,000-fold>22
Salmeterol10.45850-fold12
Formoterol9.21330-fold8
Indacaterol9.98710-fold19

Data derived from recombinant receptor assays [7].

Structural Modifications from Salmeterol Scaffold

Vilanterol evolved from salmeterol’s pharmacophore but features critical modifications to enhance duration and chemical stability:

  • Head group optimization: Replacement of salmeterol’s saligenin head with a dichlorinated benzyloxy moiety (2,6-dichlorophenyl) improves receptor affinity and metabolic resistance. The chlorine atoms block cytochrome P450-mediated oxidation at adjacent positions [7] [6].
  • Linker redesign: Substitution of salmeterol’s phenylalkyl spacer with a linear hexyloxyethoxy chain (‑O‑CH₂‑CH₂‑O‑C₆H₁₂‑). This enhances flexibility and membrane diffusion, facilitating reassertion kinetics [7].
  • Tail group refinement: The N-alkyl chain terminates in a hydrophilic secondary amine, optimizing exosite binding without requiring prodrug activation (unlike salmeterol’s phenylalkyl tail) [9].

The molecular formula (C₂₄H₃₃Cl₂NO₅·C₂₀H₁₆O₂) reflects integration of a triphenylacetic acid (trifenatate) counterion, added to improve crystallinity and stability [6] [8].

Homochiral Synthesis and Configuration Optimization

Vilanterol’s efficacy depends on the (R)-configuration of its β-hydroxyamine core, which exhibits 50-fold higher β₂-AR affinity than the (S)-enantiomer. Industrial synthesis employs:

  • Chiral resolution: Kinetic resolution of racemic intermediates using enantioselective biocatalysts (e.g., lipases) to achieve >99.9% enantiomeric excess (ee) [1] [3].
  • Asymmetric synthesis: Key steps include:
  • Enantioselective reduction: Catalytic hydrogenation of a ketone precursor using Ru-BINAP catalysts to install the (R)-alcohol [3].
  • Chiral pool derivation: Use of L-tartaric acid to set stereochemistry during linker-headgroup coupling [1].
  • Crystallization control: The trifenatate salt forms a stable orthorhombic crystal lattice (melting point: 131.9–134.2°C), enabling purification via Wiped Film Molecular Distillation (WFMD). WFMD removes diastereomeric impurities at low temperatures, yielding 99.9% chiral purity [3] [8].

Antedrug Strategy for Metabolic Stability

Vilanterol incorporates an antedrug design to limit systemic exposure:

  • Targeted metabolism: The primary alcohol in its phenyldimethanol moiety undergoes rapid glucuronidation in the liver, forming inactive, water-soluble metabolites excreted renally [5] [9].
  • Esterase resistance: Unlike carboxylic acid-containing β₂-agonists (e.g., olodaterol), vilanterol avoids esterase-mediated reactivation, reducing peripheral effects [7].
  • Pulmonary selectivity: Inhalation delivery combined with hepatic deactivation achieves lung-selective action. Only 0.3% of unchanged drug is excreted in urine, confirming extensive first-pass metabolism [5] [9].

Table 2: Key Synthetic Routes for Vilanterol Trifenatate

RouteStarting MaterialsCritical StepsOverall YieldPurity
Original (GSK)Ethylene glycol, 1,6-dibromohexaneTBDMS protection/deprotection10.5%Not reported
Optimized (Kilogram-Scale)2,6-Dichlorobenzyl bromide, 5-bromopentan-1-olEtherification, WFMD purification57.9%>99.9% (HPLC)

Data synthesized from process chemistry studies [1] [3].

Process Chemistry Innovations

The commercial route eliminates chromatography and hazardous reagents:

  • Solvent engineering: Substitution of DMF with aqueous NaOH in the etherification step (compounds 313) avoids exothermic risks from NaH [1].
  • Purification technology: WFMD replaces silica gel chromatography for heat-sensitive intermediates, boosting yields by 10–15% and eliminating decomposition [3].
  • Telescoped steps: One-pot deprotection-etherification reduces steps from 8 to 6, achieving a 57.9% overall yield at multikilogram scale [1] [3].

Properties

CAS Number

503070-58-4

Product Name

Vilanterol trifenatate

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid

Molecular Formula

C44H49Cl2NO7

Molecular Weight

774.8 g/mol

InChI

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1

InChI Key

KLOLZALDXGTNQE-JIDHJSLPSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Synonyms

GW-642444; GW642444; GW-642444; GW 642444X; Vilanterol; Vilanterol trifenatate.;4-{(1R)-2-[(6-{2-[(2,6-Dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.